![molecular formula C16H14O2 B3016807 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde CAS No. 28809-06-5](/img/structure/B3016807.png)
2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related benzaldehyde derivatives and their synthesis, characterization, and potential applications. These compounds are of interest due to their roles as intermediates in the synthesis of various biologically active molecules, including anticancer drugs .
Synthesis Analysis
The synthesis of related benzaldehyde derivatives involves multiple steps, including nucleophilic substitution, reduction, and oxidation reactions. For instance, 2-((4-substituted phenyl)amino)benzaldehyde was synthesized from 2-chloronicotinic acid and 4-substituted anilines through a three-step process with a total yield of 59.49% . Although the specific synthesis of 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is not detailed, the methodologies applied to similar compounds suggest that a multi-step synthetic approach is likely necessary for its production.
Molecular Structure Analysis
The molecular structures and geometries of azo-benzoic acid derivatives were optimized using B3LYP density functional theory with a 6-31G(d) basis set . While this does not directly pertain to 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, it indicates that computational methods such as density functional theory are valuable tools for analyzing the molecular structure of benzaldehyde derivatives.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving benzaldehyde derivatives. For example, the azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria depending on solvent composition and pH . Additionally, the conversion of 2-(2-oxo-3-phenylpropyl)benzaldehydes into other compounds, such as 3-phenyl-2-naphthols and subsequently into 3-phenyl-1,2-naphthoquinones, demonstrates the reactivity of such derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be characterized using various spectroscopic techniques. The papers describe the use of 1H and 13C NMR, UV-VIS, and IR spectroscopy to confirm the structures of azo-benzoic acids and their precursors . Additionally, the formation of benzaldehyde from phenylacetaldehyde was studied using pyrolysis GC-MS and FTIR, indicating that oxidative conditions can significantly enhance the rate of benzaldehyde formation .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 3-Phenyl-2-naphthols and 2-Hydroxy-3-phenyl-1,4-naphthoquinones : 2-(2-oxo-3-phenylpropyl)benzaldehydes, related to 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, are used as starting materials for synthesizing 3-phenyl-2-naphthols. Their oxidation leads to an efficient synthesis of 3-phenyl-1,2-naphthoquinones, which are further transformed into 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).
Catalytic Applications : The compound is relevant in catalytic processes, like the sulfated Ti-SBA-15 catalyzed oxidation of benzyl alcohol to benzaldehyde, which has applications in various industries including cosmetics, perfumery, and food (Sharma, Soni, & Dalai, 2012).
Synthesis of Isotopically Labeled Benzaldehydes : It's used in the synthesis of highly functionalized 2H and 13C labeled benzaldehydes, which are essential in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Pharmaceutical and Biochemical Research
Anti-Leishmanial Activity : Certain compounds derived from benzaldehydes, such as 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones, have been shown to possess significant anti-leishmanial and anti-fungal activities, highlighting their potential in antimicrobial research (Hussain et al., 2016).
Renewable Benzyl Alcohol Production : Escherichia coli has been engineered to biosynthesize benzyl alcohol from renewable glucose using a pathway involving benzaldehyde as an intermediate. This process has implications for the pharmaceutical, cosmetics, and flavor/fragrance industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Treatment of Sickle Cell Disease : Substituted benzaldehydes, related to 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, have been designed to bind to human hemoglobin, potentially stabilizing its oxygenated form and inhibiting sickle erythrocyte sickling, suggesting a possible therapeutic application in sickle cell disease (Beddell et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEVBWDPWMNWHA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)
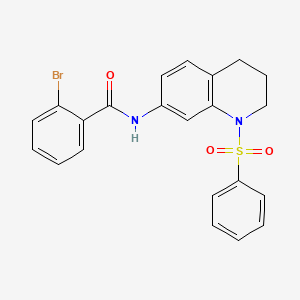
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
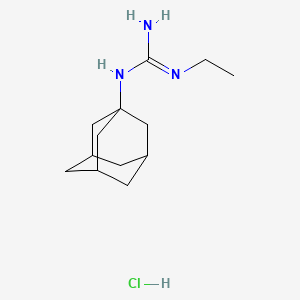
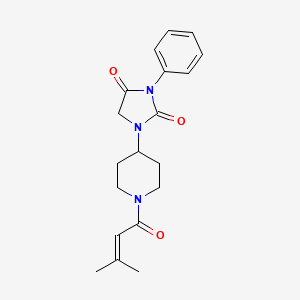
![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)
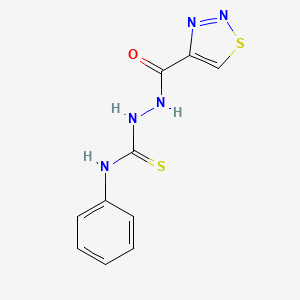
![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)
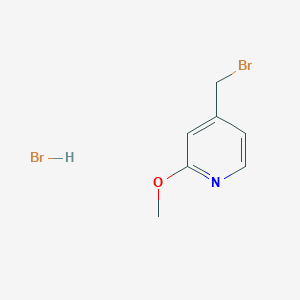
![N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3016739.png)
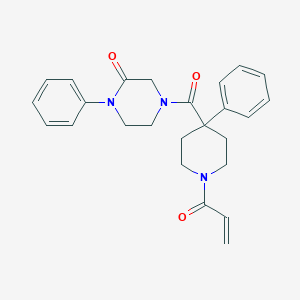
![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)